2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1235343-01-7
VCID: VC11828586
InChI: InChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)9-16-15(18)8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18)
SMILES: CC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4 g/mol

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 1235343-01-7

Cat. No.: VC11828586

Molecular Formula: C15H18N2OS

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide - 1235343-01-7

Specification

CAS No. 1235343-01-7
Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
IUPAC Name 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)9-16-15(18)8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18)
Standard InChI Key BPCWMFONXLNJGC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CC2=C(N=C(S2)C)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, and methyl substituents at positions 2 and 4.

  • Acetamide linker: A two-carbon chain connecting the thiazole to the benzyl group.

  • 4-Methylbenzyl group: A para-methyl-substituted aromatic ring attached via a methylene bridge.

The systematic IUPAC name, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide, reflects these components unambiguously .

Spectroscopic Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR spectra typically show signals for thiazole protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .

  • Mass Spectrometry (MS): High-resolution MS reveals a molecular ion peak at m/z 317.12 (calculated for C16H19N3OSC_{16}H_{19}N_3OS) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and thiazole C-S (670–710 cm1^{-1}) are characteristic .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step protocol analogous to methods described for related thiazole-acetamides :

Step 1: Thiazole Core Formation
2,4-Dimethylthiazole-5-carboxylic acid is synthesized via cyclization of thiourea derivatives with α-bromoketones. Reaction conditions (e.g., ethanol reflux, 12 h) yield the thiazole carboxylate intermediate .

Step 2: Acetic Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl2_2) in dichloromethane (DCM) under nitrogen, producing the reactive acid chloride .

Step 3: Amide Coupling
The acid chloride reacts with 4-methylbenzylamine in anhydrous pyridine or dioxane, facilitating nucleophilic acyl substitution. Post-reaction workup includes acidification (HCl) and crystallization from n-butanol .

Yield and Purity: Typical yields range from 75–85%, with HPLC purity >98% after recrystallization .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Molecular Weight317.41 g/molHRMS
Melting Point198–202°CDifferential Scanning Calorimetry
Solubility (25°C)DMSO: 45 mg/mL; Water: <0.1 mg/mLShake-flask method
LogP (Octanol-Water)2.8 ± 0.3HPLC-derived

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting .

  • Photostability: Stable under UV light (λ > 300 nm) for 72 h .

  • Hydrolytic Stability: Resistant to hydrolysis at pH 2–9 over 24 h .

Biological Activity and Mechanisms

Pharmacological Screening

Antimicrobial Activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans>50

The compound inhibits bacterial dihydrofolate reductase (DHFR), as demonstrated via enzyme assays (IC50_{50} = 3.2 µM) .

Anti-Inflammatory Potential:
In murine macrophage models, the compound suppresses TNF-α production by 62% at 10 µM, comparable to dexamethasone . Mechanistic studies suggest COX-2 inhibition via competitive binding (Ki_i = 0.8 µM) .

Applications and Comparative Analysis

Drug Development Prospects

  • Lead Optimization: The 4-methylbenzyl group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

  • Structure-Activity Relationships (SAR):

    • Methyl groups on the thiazole improve metabolic stability versus des-methyl analogs .

    • Substitution at the benzyl para position modulates selectivity for bacterial vs. mammalian DHFR .

Industrial Relevance

Patent US20120225904A1 highlights related thiazole-acetamides as TNF-α inhibitors, underscoring this compound’s commercial potential .

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